molecular formula C11H12ClNO4 B3185434 Diethyl 6-chloropyridine-2,3-dicarboxylate CAS No. 114526-81-7

Diethyl 6-chloropyridine-2,3-dicarboxylate

Cat. No.: B3185434
CAS No.: 114526-81-7
M. Wt: 257.67 g/mol
InChI Key: HVINNWSBVRTTBL-UHFFFAOYSA-N
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Description

Diethyl 6-chloropyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-chloropyridine-2,3-dicarboxylate typically involves the esterification of 6-chloropyridine-2,3-dicarboxylic acid. One common method is the reaction of 6-chloropyridine-2,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-chloropyridine-2,3-dicarboxylic acid+2C2H5OHDiethyl 6-chloropyridine-2,3-dicarboxylate+2H2O\text{6-chloropyridine-2,3-dicarboxylic acid} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 6-chloropyridine-2,3-dicarboxylic acid+2C2​H5​OH→Diethyl 6-chloropyridine-2,3-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-chloropyridine-2,3-dicarboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Ester hydrolysis: 6-chloropyridine-2,3-dicarboxylic acid.

    Oxidation and reduction: Various oxidized or reduced pyridine derivatives.

Scientific Research Applications

Diethyl 6-chloropyridine-2,3-dicarboxylate has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting specific biological pathways.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material science: Investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 6-chloropyridine-2,3-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 6-chloropyridine-2,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Methyl 6-chloropicolinate: Contains a single ester group and a cyano group.

    Methyl 6-chloro-3-methylpicolinate: Contains a methyl group at the 3-position.

Properties

IUPAC Name

diethyl 6-chloropyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-6-8(12)13-9(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVINNWSBVRTTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 75.6 g of diethyl pyridine-2,3-dicarboxylate-N-oxide and 150 mL of phosphorous oxychloride is warmed slowly in a large reaction vessel equipped with a reflux condenser and gas scrubber. Caution: exothermic reaction! At about 70°, an exothermic reaction ensues with vigorous liberation of hydrogen chloride gas. The reaction is heated at reflux after the exotherm subsides for an additional hour. The reaction is cooled and concentrated in vacuo to a syrup. This material is dissolved in methylene chloride, washed cautiously with saturated sodium bicarbonate, dried and concentrated in vacuo to give the desired product as an oil. An analytical sample is obtained by chromatography on silica gel using 2:1 petroleum ether-ether as eluant to give the product as a colorless oil.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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